molecular formula C20H26ClN3 B5092196 [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride CAS No. 17817-84-4

[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride

Cat. No.: B5092196
CAS No.: 17817-84-4
M. Wt: 343.9 g/mol
InChI Key: ZTZZUSDXAHNGMR-UHFFFAOYSA-N
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Description

[2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride is a useful research compound. Its molecular formula is C20H26ClN3 and its molecular weight is 343.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.1815255 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17817-84-4

Molecular Formula

C20H26ClN3

Molecular Weight

343.9 g/mol

IUPAC Name

2-(2-benzylbenzimidazol-1-yl)ethyl-diethylazanium;chloride

InChI

InChI=1S/C20H25N3.ClH/c1-3-22(4-2)14-15-23-19-13-9-8-12-18(19)21-20(23)16-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H

InChI Key

ZTZZUSDXAHNGMR-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.Cl

Canonical SMILES

CC[NH+](CC)CCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

Biological Activity

The compound [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride is a member of the benzimidazole family, known for its diverse biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core, which is linked to a diethylamine moiety. This structural arrangement is crucial for its biological activity, influencing its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that benzimidazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)6.26 ± 0.33Induces apoptosis
Compound BHCC827 (Lung Cancer)20.46 ± 8.63DNA binding and inhibition of proliferation
Compound CNCI-H358 (Lung Cancer)16.00 ± 9.38Cell cycle arrest

These findings suggest that the benzimidazole scaffold can effectively inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle regulation .

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that certain derivatives demonstrate potent antibacterial and antifungal activities, making them potential candidates for treating infections.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus12 μg/mL
Compound EEscherichia coli15 μg/mL
Compound FCandida albicans10 μg/mL

The presence of specific functional groups in the benzimidazole structure enhances its interaction with microbial targets, leading to effective inhibition .

Neuropharmacological Effects

Research has indicated that certain benzimidazole derivatives possess neuropharmacological properties, potentially acting as anxiolytics or antidepressants. The mechanism often involves modulation of neurotransmitter systems.

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 6.26 μM, indicating significant cytotoxicity. Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

In another study, a series of benzimidazole derivatives were tested against various bacterial strains. The compound demonstrated MIC values ranging from 10 to 15 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. These results highlight the potential utility of this compound in treating bacterial infections .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity
Research indicates that compounds similar to [2-(2-benzyl-1H-benzimidazol-1-yl)ethyl]diethylamine hydrochloride exhibit potential antidepressant properties. A study demonstrated that derivatives of benzimidazole could modulate serotonin receptors, suggesting a mechanism for mood enhancement and anxiety reduction .

2. Anticancer Properties
Benzimidazole derivatives have been investigated for their anticancer effects. The compound’s ability to inhibit specific kinases involved in cancer cell proliferation has been documented, making it a candidate for further development in cancer therapeutics .

3. Neuroprotective Effects
The neuroprotective properties of benzimidazole derivatives are gaining attention. Studies have shown that these compounds may protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in treating neurodegenerative diseases .

Case Studies

StudyFindings
Antidepressant Potential A clinical trial involving a benzimidazole derivative showed significant improvement in depression scores compared to placebo controls .
Cancer Cell Line Testing In vitro studies indicated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells .
Neuroprotection in Animal Models Animal studies demonstrated that treatment with the compound reduced neuronal loss and improved cognitive function in models of Alzheimer's disease .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.